H-Gly-tyr-pro-gly-lys-phe-OH
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Overview
Description
H-Gly-tyr-pro-gly-lys-phe-OH is a peptide composed of the amino acids glycine, tyrosine, proline, glycine, lysine, and phenylalanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-tyr-pro-gly-lys-phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, tyrosine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, glycine, lysine, and phenylalanine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
H-Gly-tyr-pro-gly-lys-phe-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is used for selective oxidation of tyrosine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds.
Substitution: Various coupling reagents like HBTU and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amino acid substitution.
Major Products Formed
Oxidation: Formation of dopaquinone and melanin-like compounds.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-Gly-tyr-pro-gly-lys-phe-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Gly-tyr-pro-gly-lys-phe-OH involves its interaction with specific molecular targets and pathways. The tyrosine residue can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. The peptide can also bind to receptors or enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
H-Gly-tyr-pro-gly-lys-phe-NH2: A similar peptide with an amide group at the C-terminus.
H-Gly-tyr-pro-gly-lys-phe-OH (trifluoroacetate salt): A salt form of the peptide used for specific applications.
Uniqueness
This compound is unique due to its specific sequence and the presence of tyrosine, which can undergo unique oxidative reactions. This makes it valuable for studying oxidation processes and developing peptide-based applications .
Properties
IUPAC Name |
2-[[6-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N7O8/c34-15-5-4-9-24(30(44)39-26(33(47)48)18-21-7-2-1-3-8-21)37-29(43)20-36-31(45)27-10-6-16-40(27)32(46)25(38-28(42)19-35)17-22-11-13-23(41)14-12-22/h1-3,7-8,11-14,24-27,41H,4-6,9-10,15-20,34-35H2,(H,36,45)(H,37,43)(H,38,42)(H,39,44)(H,47,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKCHHPUNVWBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N7O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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